molecular formula C6H12Cl3N B1203294 Trichlormethine CAS No. 555-77-1

Trichlormethine

Cat. No. B1203294
CAS RN: 555-77-1
M. Wt: 204.5 g/mol
InChI Key: FDAYLTPAFBGXAB-UHFFFAOYSA-N
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Patent
US04322369

Procedure details

To the aforesaid reaction mixture (i), 51.6 g tris(2-chloroethyl)amine chlorhydrate (0.215 moles) were added. The mixture was then heated with reflux of 2-methoxyethanol (125° C.) for 12 hours, followed by the distillation of the solvent under reduced pressure. The excess sodium 2-methoxyethanolate was then neutralized by addition of 11.6 cm3 aqueous HCl (10 N). The sodium chloride was filtered off and the solution distilled.
[Compound]
Name
mixture ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]([CH2:8][CH2:9]Cl)[CH2:5][CH2:6]Cl.[CH3:11][O:12][CH2:13][CH2:14][OH:15]>>[CH2:3]([N:4]([CH2:8][CH2:9][O:15][CH2:14][CH2:13][O:12][CH3:11])[CH2:5][CH2:6][O:15][CH2:14][CH2:13][O:12][CH3:11])[CH2:2][O:15][CH2:14][CH2:13][O:12][CH3:11]

Inputs

Step One
Name
mixture ( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
51.6 g
Type
reactant
Smiles
ClCCN(CCCl)CCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
DISTILLATION
Type
DISTILLATION
Details
followed by the distillation of the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
The excess sodium 2-methoxyethanolate was then neutralized by addition of 11.6 cm3 aqueous HCl (10 N)
FILTRATION
Type
FILTRATION
Details
The sodium chloride was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solution distilled

Outcomes

Product
Name
Type
Smiles
C(COCCOC)N(CCOCCOC)CCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.